2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]aceta mide
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Overview
Description
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide is a complex organic compound that features a triazole ring, a furan ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the triazole intermediate.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **4-((4-bromobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide .
- **5-amino-1H-1,2,4-triazole-3-carbohydrazide .
- **[[4-methyl-5-(5-nitro-2-furyl)-4H-1,2,4-triazol-3-yl]amino]methanol .
Uniqueness
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide is unique due to its specific combination of a triazole ring, furan ring, and acetamide group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H19N5O2S/c1-11(2)12-6-3-4-7-13(12)19-15(23)10-25-17-21-20-16(22(17)18)14-8-5-9-24-14/h3-9,11H,10,18H2,1-2H3,(H,19,23) |
InChI Key |
NBIFUZRVPOHLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
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